What are the properties of 5-(trifluoromethyl)-1,3-oxazolidin-2-one?
What are the properties of 5-(trifluoromethyl)-1,3-oxazolidin-2-one?
Executive Summary
5-(Trifluoromethyl)-1,3-oxazolidin-2-one (CAS: 98887-20-8) is a specialized fluorinated heterocyclic building block used in the synthesis of pharmaceuticals and agrochemicals. It belongs to the class of 2-oxazolidinones, a scaffold famously associated with the antibiotic linezolid.[1] The introduction of a trifluoromethyl (-CF₃) group at the C5 position significantly alters the physicochemical profile of the ring, enhancing lipophilicity, metabolic stability, and the acidity of the carbamate nitrogen (N3).
This guide details the properties, synthesis, and reactivity of this core, providing researchers with the necessary data to utilize it as a bioisostere or chiral auxiliary in drug development.
Chemical Identity & Physicochemical Properties[2][3][4][5][6][7][8]
The electronic withdrawal of the -CF₃ group at the 5-position creates a unique electronic environment compared to the non-fluorinated parent oxazolidinone. This results in a lower pKa for the N-H bond, facilitating N-alkylation reactions under milder conditions.
Table 1: Core Technical Specifications
| Property | Value | Notes |
| IUPAC Name | 5-(Trifluoromethyl)-1,3-oxazolidin-2-one | |
| CAS Number | 98887-20-8 | |
| Molecular Formula | C₄H₄F₃NO₂ | |
| Molecular Weight | 155.08 g/mol | |
| Appearance | Colorless to pale yellow liquid | Low melting point solid (<0°C) |
| Density | 1.54 – 1.60 g/mL | High density due to fluorination |
| Boiling Point | 114 – 140 °C | Pressure dependent (often cited at reduced pressure) |
| Melting Point | -25 to -33 °C | Liquid at room temperature |
| Solubility | Soluble in DCM, THF, MeOH, MeCN | Poor solubility in water; Hydrolytically stable at neutral pH |
| pKa (N-H) | ~8.5 – 9.5 (Predicted) | Acidified by inductive effect of C5-CF₃ (vs ~10.2 for parent) |
Synthesis & Manufacturing Workflows
The synthesis of 5-(trifluoromethyl)-1,3-oxazolidin-2-one generally proceeds through the cyclization of a fluorinated amino alcohol. The most robust laboratory-scale method involves the ring-opening of trifluoromethyloxirane followed by carbonylation.
Synthesis Pathway Diagram (DOT)
Caption: Figure 1. Two-step synthetic route from trifluoromethyloxirane via amino-alcohol intermediate.
Detailed Experimental Protocol
Objective: Synthesis of 5-(trifluoromethyl)-1,3-oxazolidin-2-one via Triphosgene cyclization.
Reagents:
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1-Amino-3,3,3-trifluoropropan-2-ol (1.0 eq)
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Triphosgene (0.35 eq) [Safety: Generates Phosgene in situ]
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Triethylamine (Et₃N) (2.2 eq)
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Dichloromethane (DCM) (anhydrous)
Procedure:
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Preparation: Charge a flame-dried round-bottom flask with 1-amino-3,3,3-trifluoropropan-2-ol dissolved in anhydrous DCM (0.2 M concentration) under nitrogen atmosphere.
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Base Addition: Cool the solution to 0°C using an ice bath. Add Triethylamine dropwise to scavenge HCl generated during the reaction.
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Cyclization: Dissolve Triphosgene in a minimal amount of DCM and add it slowly to the reaction mixture over 30 minutes. Note: Exothermic reaction.
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Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor consumption of the amino alcohol by TLC or LC-MS.
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Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with DCM (3x). Combine organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
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Purification: Purify the crude oil via flash column chromatography (SiO₂, Hexanes/EtOAc gradient) to yield the pure oxazolidinone.
Reactivity & Applications in Drug Discovery[2][3][11]
The 5-(trifluoromethyl)-1,3-oxazolidin-2-one scaffold is not merely a passive structural element; it is a reactive intermediate and a pharmacophore modulator.
Reactivity Profile
The electron-withdrawing nature of the CF₃ group exerts a strong inductive effect (
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N-H Acidity: The N3 proton is more acidic than in non-fluorinated analogs, allowing deprotonation by weaker bases (e.g., K₂CO₃ in DMF) for alkylation reactions.
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Ring Stability: The core is generally stable to acidic hydrolysis but can undergo ring opening under strong basic conditions (NaOH/MeOH) to revert to the amino alcohol.
Reactivity Logic Map (DOT)
Caption: Figure 2. Divergent reactivity pathways controlled by reaction conditions.
Strategic Applications
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Bioisostere for Linezolid Analogs: The oxazolidinone ring is the pharmacophore of the antibiotic Linezolid.[1] Replacing the C5-substituent with a CF₃ group is a strategy to block metabolic oxidation and increase lipophilicity (LogP), potentially improving blood-brain barrier (BBB) penetration.
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Chiral Auxiliaries: If synthesized in enantiopure form (from chiral trifluoromethyloxirane), the 5-CF₃ group provides steric bulk and electronic bias for diastereoselective alkylations at the N-acyl position.
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Fluorinated Building Blocks: Used as a precursor to synthesize
-amino- -trifluoromethyl alcohols, which are privileged motifs in protease inhibitors.
Safety & Handling
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Hazard Classification: Irritant (Skin, Eye, Respiratory).
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Specific Risk: The synthesis involves Triphosgene , which decomposes to Phosgene. All reactions must be performed in a well-ventilated fume hood with a phosgene indicator badge present.
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Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Hygroscopic; protect from moisture to prevent hydrolysis.
References
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Accela ChemBio. (2024). Product Data Sheet: 5-(Trifluoromethyl)-2-oxazolidinone (CAS 98887-20-8). Retrieved from
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ChemSrc. (2023). Physicochemical Properties of CAS 98887-20-8. Retrieved from
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Sigma-Aldrich. (2024). Safety Data Sheet: 2-Amino-3,3,3-trifluoropropan-1-ol hydrochloride. Retrieved from
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Chaume, G., et al. (2010). Synthesis of 2-trifluoromethyl-1,3-oxazolidines as hydrolytically stable pseudoprolines. Journal of Organic Chemistry, 75(12), 4135-4145.
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Walter, M. W., et al. (1998). Reaction of (Trifluoromethyl)trimethylsilane with Oxazolidin-5-ones. Journal of Organic Chemistry, 63(15).
